molecular formula C18H18N2O4S3 B3524749 N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Cat. No.: B3524749
M. Wt: 422.5 g/mol
InChI Key: KXPICHULFFKDKZ-UHFFFAOYSA-N
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Description

N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of benzyl, methanesulfonyl, and methylbenzenesulfonyl groups attached to the thiazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halide.

    Sulfonylation: The methanesulfonyl and methylbenzenesulfonyl groups can be introduced through sulfonylation reactions using methanesulfonyl chloride and 4-methylbenzenesulfonyl chloride, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially remove the sulfonyl groups or reduce the thiazole ring.

    Substitution: The benzyl and sulfonyl groups may be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-methanesulfonyl-1,3-thiazole: Lacks the 4-(4-methylbenzenesulfonyl) group.

    N-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-thiazole: Lacks the 2-methanesulfonyl group.

    2-Methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazole: Lacks the N-benzyl group.

Uniqueness

N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is unique due to the presence of all three functional groups (benzyl, methanesulfonyl, and methylbenzenesulfonyl) on the thiazole ring. This combination of groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S3/c1-13-8-10-15(11-9-13)27(23,24)17-16(25-18(20-17)26(2,21)22)19-12-14-6-4-3-5-7-14/h3-11,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPICHULFFKDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Reactant of Route 2
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N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Reactant of Route 3
N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Reactant of Route 4
N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Reactant of Route 5
N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Reactant of Route 6
N-Benzyl-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

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